![molecular formula C29H19FN2O4 B2977218 N-(2-((4-fluorophenyl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide CAS No. 847409-67-0](/img/structure/B2977218.png)
N-(2-((4-fluorophenyl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide
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Overview
Description
N-(2-((4-fluorophenyl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide, commonly known as FLX, is a synthetic compound that has been studied for its potential use in scientific research. FLX is a xanthene derivative and is structurally similar to other compounds such as rhodamine and fluorescein.
Scientific Research Applications
Synthesis and Spectroscopic Properties
The synthesis and spectroscopic properties of N-(2-((4-fluorophenyl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide and related compounds have been explored in the context of their potential antibacterial and antimicrobial applications. For example, the synthesis of acylthioureas with various aryl-carbamothioyl benzamides has been characterized by elemental analysis, IR, and NMR spectroscopy. These compounds have demonstrated significant anti-pathogenic activity, particularly against strains like Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their biofilm-forming abilities. This suggests a potential avenue for the development of novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Pharmacokinetics and Metabolism
The pharmacokinetics and metabolism of related compounds, such as the novel orexin 1 and 2 receptor antagonist SB-649868, have been studied in humans. These studies involve the analysis of blood, urine, and feces samples to determine the disposition of the drug and its metabolites. Such research is crucial for understanding how these compounds are processed by the body and can inform the development of related therapeutic agents (Renzulli et al., 2011).
Fluorescence Probe Design
The rational design of fluorescein-based fluorescence probes, including those derived from xanthene, has been explored for various applications, such as the detection of singlet oxygen. This research provides insights into the factors controlling the fluorescence properties of these compounds and demonstrates their potential as sensitive and selective probes for biological systems (Tanaka et al., 2001).
Material Science Applications
In the field of material science, novel aromatic polyamides containing xanthene cardo groups have been synthesized and characterized. These polymers exhibit desirable properties such as solubility in various solvents, high glass transition temperatures, and thermal stability. Such materials could have applications in the development of high-performance polymers with specific optical or mechanical properties (Sheng et al., 2009).
Colorimetric Sensor Development
The development of colorimetric sensors for detecting specific analytes, such as cysteine, has also been investigated using xanthene derivatives. These sensors exhibit high selectivity and sensitivity, making them potentially valuable tools for biochemical research and diagnostic applications (Peng et al., 2020).
Mechanism of Action
Target of Action
Benzofuran compounds, which this compound is a derivative of, have been found to exhibit various biological activities . They have been studied for their potential applications in drug design and discovery .
Mode of Action
Benzofuran derivatives have been noted for their strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The specific interactions with their targets can vary depending on the exact structure of the compound .
Biochemical Pathways
Benzofuran derivatives have been associated with a wide range of biological and pharmacological applications . The affected pathways and their downstream effects would depend on the specific targets and mode of action of the compound.
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .
Result of Action
Benzofuran derivatives have shown strong biological activities, suggesting they could have significant molecular and cellular effects .
properties
IUPAC Name |
N-[2-[(4-fluorophenyl)carbamoyl]-1-benzofuran-3-yl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H19FN2O4/c30-17-13-15-18(16-14-17)31-29(34)27-26(21-9-3-6-12-24(21)36-27)32-28(33)25-19-7-1-4-10-22(19)35-23-11-5-2-8-20(23)25/h1-16,25H,(H,31,34)(H,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJVMJUREAOIQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=C(OC5=CC=CC=C54)C(=O)NC6=CC=C(C=C6)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H19FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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